molecular formula C10H17N B155627 3-Methylnon-2-enenitrile CAS No. 53153-66-5

3-Methylnon-2-enenitrile

Cat. No.: B155627
CAS No.: 53153-66-5
M. Wt: 151.25 g/mol
InChI Key: MQAQVKBUJPAQIG-CSKARUKUSA-N
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Description

3-Methylnon-2-enenitrile is an organic compound with the molecular formula C10H17N. It is characterized by the presence of a nitrile group (-C≡N) attached to a nonene chain with a methyl substitution at the third carbon. This compound is commonly used in the fragrance industry due to its pleasant aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylnon-2-enenitrile can be synthesized through various methods. One common approach involves the reaction of 3-methyl-2-nonene with hydrogen cyanide (HCN) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of solvents such as toluene or dichloromethane to facilitate the reaction and improve the solubility of the reactants.

Chemical Reactions Analysis

Types of Reactions

3-Methylnon-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming imines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Ammonia (NH3) or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 3-Methylnon-2-enoic acid.

    Reduction: 3-Methylnon-2-enamine.

    Substitution: Various imines and amides depending on the nucleophile used.

Scientific Research Applications

3-Methylnon-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive molecules.

    Industry: Widely used in the fragrance industry as a component of perfumes and flavorings.

Mechanism of Action

The mechanism of action of 3-methylnon-2-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylnon-2-enoic acid
  • 3-Methylnon-2-enamine
  • 3-Methylnon-2-enol

Uniqueness

3-Methylnon-2-enenitrile is unique due to its combination of a nitrile group and a nonene chain with a methyl substitution. This structure imparts specific chemical properties, such as reactivity and solubility, making it valuable in various applications, particularly in the fragrance industry.

Properties

CAS No.

53153-66-5

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

(E)-3-methylnon-2-enenitrile

InChI

InChI=1S/C10H17N/c1-3-4-5-6-7-10(2)8-9-11/h8H,3-7H2,1-2H3/b10-8+

InChI Key

MQAQVKBUJPAQIG-CSKARUKUSA-N

Isomeric SMILES

CCCCCC/C(=C/C#N)/C

SMILES

CCCCCCC(=CC#N)C

Canonical SMILES

CCCCCCC(=CC#N)C

53153-66-5

Synonyms

3-Methyl-2-nonenenitrile;  NSC 29894

Origin of Product

United States

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